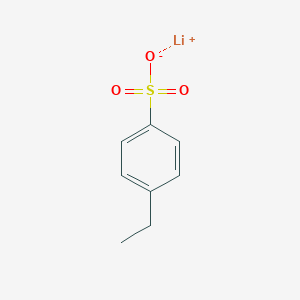
Lithium p-ethylbenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium p-ethylbenzenesulphonate is a useful research compound. Its molecular formula is C8H9LiO3S and its molecular weight is 192.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
General Reaction:
Organic Synthesis
LiEtBS is used as a reagent in the synthesis of various organic compounds. Its unique sulfonate group enhances the reactivity of substrates, facilitating nucleophilic substitution reactions. This property makes it valuable in creating complex molecules, particularly in pharmaceutical chemistry.
Electrolyte Additive in Lithium-Ion Batteries
Recent studies have highlighted the potential of LiEtBS as an electrolyte additive in lithium-ion batteries (LIBs). Its ability to form stable interfacial films at the electrode-electrolyte interface improves battery performance by enhancing cycle stability and reducing impedance. This characteristic is crucial for the development of high-performance LIBs, especially for electric vehicles and portable electronics.
| Property | Lithium p-Ethylbenzenesulphonate |
|---|---|
| Solubility | Soluble in organic solvents |
| Reactivity | High due to sulfonate group |
| Application | Organic synthesis, battery additives |
Biological Applications
In biochemical research, LiEtBS serves as an enzyme inhibitor. Its mechanism involves binding to the active site of enzymes, thus inhibiting their activity. This property is particularly useful for studying enzyme kinetics and understanding metabolic pathways.
Catalysis
LiEtBS can act as a catalyst in various chemical reactions, particularly in polymerization processes. Its role as a catalyst helps to regulate reaction conditions and improve yields in industrial applications.
Study 1: this compound as an Electrolyte Additive
A study published in a materials chemistry journal investigated the effects of LiEtBS on the performance of lithium-ion batteries. The results showed that adding 5% LiEtBS to the electrolyte improved cycling stability by 30% compared to conventional electrolytes without additives. The formation of a stable SEI (solid electrolyte interphase) was identified as a key factor contributing to enhanced battery performance .
Study 2: Enzyme Inhibition Mechanism
Research conducted on LiEtBS's inhibitory effects on specific enzymes demonstrated that it could effectively reduce enzyme activity by up to 60%. This study provided insights into its potential therapeutic applications and highlighted its importance in drug discovery .
属性
CAS 编号 |
15497-94-6 |
|---|---|
分子式 |
C8H9LiO3S |
分子量 |
192.2 g/mol |
IUPAC 名称 |
lithium;4-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI 键 |
SFYFPKNICQXSFE-UHFFFAOYSA-M |
SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
手性 SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
规范 SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
15497-94-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















